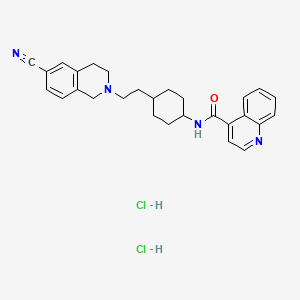

![molecular formula C10H10BrN5O6PS · Na B560352 8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt CAS No. 208445-06-1](/img/structure/B560352.png)

8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

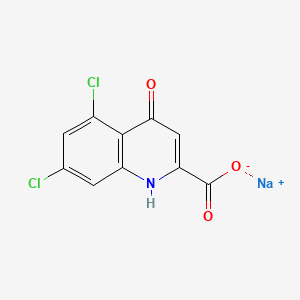

“8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is a cell-permeable cGMP analog that is more resistant to phosphodiesterases than cGMP . It is also known as Guanosine 3′,5′-cyclic Monophosphate, 8-Bromo-, Sodium Salt, 8-Bromo-cGMP, Br-cGMP, Na .

Molecular Structure Analysis

The molecular formula of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is C10H10BrN5NaO6PS . The InChI string is1S/C10H11BrN5O7P.Na/c11-9-13-3-6 (14-10 (12)15-7 (3)20)16 (9)8-4 (17)5-2 (22-8)1-21-24 (19,20)23-5;/h2,4-5,8,17H,1H2, (H,19,20) (H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” include a molecular weight of 446.08 . It is a solid white powder that is soluble in water up to 200 mg/mL . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

The compound is known to inhibit cyclic GMP-dependent protein kinase (PKG) activities. It is a competitive inhibitor with significant potency and selectivity, making it a useful tool for studying the role of cyclic GMP in vitro (Butt et al., 1995).

Modulation of Calcium Desensitization

It has been found to inhibit competitively the isozymes of type I alpha and I beta cGMP-dependent protein kinase (cGMP-kinase). This inhibition leads to the modulation of Ca2+ desensitization in smooth muscle, highlighting its pivotal role in cellular signal transduction (Kawada et al., 1997).

Potential Drug for Retinal Neurodegenerations

The compound has shown potential as a drug for the treatment of inherited retinal neurodegenerations. Its synthesis and characterization support ongoing preclinical and clinical work in this area (Pérez et al., 2021).

Inhibition of PKG1α Activity

It is synthesized as a potent inhibitor of Protein Kinase G1α, playing a role in regulating diverse physiological functions. Its inhibition activity suggests potential applications in biochemical and therapeutic research involving PKG1α activation (Ahmed et al., 2017).

Enhancing Ovarian Follicle Development

Studies have shown that it can enhance the rate of follicle growth and improve the proportion of viable follicles in human ovarian tissue cultures. This suggests its potential as a growth enhancer and survival factor in early stages of ovarian tissue culture (Scott et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of Guanosine, 8-bromo-, cyclic 3’,5’-[hydrogen ®-phosphorothioate] is protein kinase G . Protein kinase G is a key enzyme in the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in many physiological processes, including vascular smooth muscle relaxation and inhibition of platelet aggregation .

Mode of Action

This compound is a cell-permeable cGMP analog . It is more resistant to phosphodiesterases than cGMP, which means it can persist longer in the cell and exert its effects . By preferentially activating protein kinase G, it can modulate the kinase’s downstream effects .

Biochemical Pathways

The activation of protein kinase G leads to a cascade of biochemical reactions. For instance, it can inhibit the release of arachidonic acid stimulated by thrombin in human platelets . Arachidonic acid is a key player in the inflammation process, so this action can have anti-inflammatory effects.

Pharmacokinetics

As a cell-permeable compound, it is likely to have good bioavailability .

Result of Action

The activation of protein kinase G and the subsequent biochemical reactions can lead to various cellular effects. For instance, the inhibition of arachidonic acid release can reduce inflammation .

Propiedades

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKQBWMLDODIEY-KUXNCGIJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)